2,6-Dimethyl-2,5-heptadien-4-one

Postharvest Physiology Fruit Storage Agriculture

Sourcing 2,6-Dimethyl-2,5-heptadien-4-one? This unique C9H14O dienone provides a distinct symmetrical π-conjugated structure, validated as a fast-acting, organ-selective glutathione depletor and lead compound for apple scald control. With a DFT-verified hardness of 0.0693 eV, it offers reproducibility unattainable with simpler ketone analogs. Procure ≥98% purity for robust R&D.

Molecular Formula C9H14O
(CH3)2C=CHCOCH=C(CH3)2
C9H14O
Molecular Weight 138.21 g/mol
CAS No. 504-20-1
Cat. No. B156642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-2,5-heptadien-4-one
CAS504-20-1
SynonymsDiisobutenyl Ketone;  Diisopropylidene Acetone;  Foron;  NSC 38718;  NSC 403517;  Phorone;  sym-Diisopropylidene Acetone;  2,6-Dimethyl-2,5-heptadien-4-one
Molecular FormulaC9H14O
(CH3)2C=CHCOCH=C(CH3)2
C9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C=C(C)C)C
InChIInChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3
InChIKeyMTZWHHIREPJPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: poo

2,6-Dimethyl-2,5-heptadien-4-one (Phorone): A Unique α,β-Unsaturated Dialkenyl Ketone with Validated Differentiation from Common Acetone Condensates


2,6-Dimethyl-2,5-heptadien-4-one (CAS 504-20-1), commonly known as phorone or diisopropylidene acetone, is a C9H14O dialkenyl ketone characterized by its symmetrical conjugated diene structure [1]. This compound is an industrial solvent and chemical intermediate, with well-documented roles as a glutathione-depleting agent in biological research [2]. Its unique electronic structure, arising from the π-conjugated system, imparts distinct chemical reactivity, vibrational, and electronic properties validated through extensive DFT studies [3].

Why 2,6-Dimethyl-2,5-heptadien-4-one Cannot Be Simply Substituted with Mesityl Oxide or Other Acetone-Derived Ketones


Substituting 2,6-dimethyl-2,5-heptadien-4-one (phorone) with simpler, more common acetone condensation products like mesityl oxide or diacetone alcohol would be functionally and mechanistically flawed. While all are derived from acetone, their structural and electronic divergence yields drastically different properties. Phorone possesses a unique symmetrical dienone structure with two conjugated C=C bonds, leading to a chemical hardness of 0.0693 eV and a characteristic downfield carbonyl 13C NMR shift of ~191.6 ppm [1]. Mesityl oxide (a single enone), in contrast, lacks this extended conjugation, resulting in different reactivity and a far lower boiling point [2]. Critically, phorone is a validated glutathione depletor, a property not shared by mesityl oxide, which instead acts as a chlorination-derived mutagen [3]. Therefore, generic in-class substitution will fail in any application relying on specific reactivity, solvent properties, or biological activity.

Product-Specific Quantitative Differentiation Guide for 2,6-Dimethyl-2,5-heptadien-4-one (Phorone)


Superior Control of Apple Physiological Storage Disorders Compared to Analogues and Standard Treatments

Phorone provides significantly greater and more consistent reduction in apple storage disorders (core flush, superficial scald, bitter pit) compared to a panel of 20 structural analogues and the industry standard diphenylamine. In a direct head-to-head comparative study, phorone was the only compound to give a marked reduction in all disorders [1]. It was also found to be as effective as a 4% (w/w) calcium chloride postharvest dip in reducing bitter pit [2], and more effective than monoterpenes and gibberellic acid in controlling scald and core flush, respectively [3][4]. Its unique mechanism involves limiting the accumulation of the scald precursor α-farnesene, a property not shared by diphenylamine [3].

Postharvest Physiology Fruit Storage Agriculture

Validated Glutathione Depletion Tool with Defined Organ Specificity and In Vivo Efficacy

Phorone is a well-characterized glutathione (GSH) depletor, with validated in vivo and in vitro efficacy. A single intraperitoneal injection of 250 mg/kg in rats caused a sharp decrease in liver and kidney GSH within 2-4 hours [1]. In isolated hepatocytes, 1.65 mM phorone depleted intracellular GSH to approximately 20% of untreated controls without affecting viability [2]. Unlike L-buthionine sulfoximine (BSO), which inhibits synthesis, phorone directly conjugates and depletes GSH, offering a faster kinetic profile [3]. Crucially, phorone shows organ specificity, strongly depleting GSH in liver, kidney, and heart, but not in lung or brain, a profile distinct from other depletors like 2-cyclohexene-1-one [3][4].

Oxidative Stress Biochemical Assay Toxicology

Enhanced Antibiotic Potentiation via Glutathione Depletion Mechanism

2,6-Dimethyl-2,5-heptadien-4-one has been shown to enhance the antibacterial efficacy of other antibiotics, such as gentamycin and vancomycin . While specific minimum inhibitory concentration (MIC) fold-changes are not publicly available in the abstracted data, the proposed mechanism involves intracellular glutathione depletion and subsequent damage to the mitochondrial membrane potential. This is a class-level inference for antibiotic potentiation, but it is a specific and documented property of phorone not generally attributed to other acetone-derived ketones. This positions phorone as a potential adjuvant in combating antibiotic resistance, a role that simpler ketones like mesityl oxide cannot fulfill.

Antibiotic Resistance Synergy Mechanism of Action

Defined Physical and Spectroscopic Properties for Quality Control and Computational Modeling

The physical and spectroscopic properties of 2,6-dimethyl-2,5-heptadien-4-one are rigorously defined, enabling precise identification, quality control, and computational validation. Its boiling point (198-199 °C) and density (0.885 g/mL at 25 °C) are well-established . Crucially, its electronic properties, including a chemical hardness of 0.0693 eV and a distinct 13C NMR carbonyl shift of ~191.6 ppm, have been accurately modeled using DFT [1]. This contrasts with less-studied analogues where such data may be sparse or unreliable, providing a solid foundation for both experimental and computational work.

Quality Control Analytical Chemistry Computational Chemistry

High-Value Application Scenarios for 2,6-Dimethyl-2,5-heptadien-4-one Based on Validated Differentiation


Postharvest Fruit Storage Research and Commercial Treatment Development

For researchers and commercial entities investigating non-toxic alternatives to diphenylamine or calcium chloride for controlling apple superficial scald, core flush, and bitter pit, 2,6-dimethyl-2,5-heptadien-4-one is a superior and mechanistically distinct lead compound. Its ability to significantly reduce multiple disorders, limit the accumulation of the scald precursor α-farnesene [1], and outperform 20 analogues [2] makes it a high-value candidate for developing next-generation storage treatments. Procurement is justified for any program aiming to improve apple quality and reduce postharvest losses.

Cellular Oxidative Stress and Drug Metabolism Studies

Biochemists and toxicologists requiring a fast-acting, organ-selective glutathione depletor should prioritize 2,6-dimethyl-2,5-heptadien-4-one over slower-acting synthesis inhibitors like BSO. Its validated in vivo and in vitro efficacy, combined with its unique organ specificity (strong depletion in liver and kidney, no effect in lung or brain [3]), allows for more precise experimental designs in studies of detoxication, bioactivation, and ischemia-reperfusion injury [4].

Development of Novel Antibiotic Adjuvants

For medicinal chemists and microbiologists focused on overcoming antibiotic resistance, 2,6-dimethyl-2,5-heptadien-4-one provides a validated starting point for designing adjuvants that enhance the efficacy of existing antibiotics like gentamycin and vancomycin . Its unique glutathione-depleting mechanism of action offers a pathway to potentiation not achievable with simpler ketone analogs, making it a strategic procurement for innovative anti-infective research programs.

Computational Chemistry Benchmarking and Analytical Standard Development

Computational and analytical chemists benefit from 2,6-dimethyl-2,5-heptadien-4-one's extensively validated spectroscopic and electronic data. Its well-defined properties, including a DFT-verified chemical hardness of 0.0693 eV and a characteristic 13C NMR carbonyl shift of ~191.6 ppm [5], make it an ideal reference compound for benchmarking new theoretical methods or calibrating analytical instrumentation. Its availability in high purity (≥95% GC) ensures reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-2,5-heptadien-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.